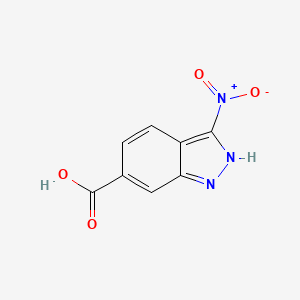

3-nitro-1H-indazole-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5N3O4 |

|---|---|

Molecular Weight |

207.14 g/mol |

IUPAC Name |

3-nitro-2H-indazole-6-carboxylic acid |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)4-1-2-5-6(3-4)9-10-7(5)11(14)15/h1-3H,(H,9,10)(H,12,13) |

InChI Key |

SFAQIUJSROFKAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitro 1h Indazole 6 Carboxylic Acid

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 3-nitro-1H-indazole-6-carboxylic acid is critically dependent on the preparation of appropriately functionalized precursors. These starting materials must contain the necessary chemical handles to facilitate the formation of the indazole ring and the introduction of the required substituents in the correct positions.

Synthesis of Arylhydrazine Derivatives Bearing Nitro and Carboxylic Acid Precursors

A common strategy in indazole synthesis involves the use of arylhydrazine derivatives. For the target molecule, an arylhydrazine bearing both a nitro group precursor and a carboxylic acid or its precursor is a key intermediate. The synthesis of such compounds can be approached by functionalizing a pre-existing substituted aniline (B41778). For instance, a commercially available nitrotoluidine can be a starting point. The methyl group can be oxidized to a carboxylic acid, and the amino group can be converted to a hydrazine (B178648) functionality through diazotization followed by reduction.

Alternatively, starting from a nitroaniline, a carboxylic acid group or a precursor can be introduced. The synthesis of nitrophenylhydrazines is a well-established process. For example, p-nitroaniline can be diazotized and then treated with a reducing agent like sodium bisulfite to form the corresponding hydrazine. prepchem.com To incorporate a carboxylic acid, one could start with an aminobenzoic acid, introduce the nitro group, and then convert the amino group to a hydrazine. The reaction of carboxylic acids with hydrazines, such as 2-nitrophenylhydrazine, can also be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) to form acid hydrazides, which can be further processed. jst.go.jp

| Starting Material | Reagents | Product | Reference |

| p-Nitroaniline | 1. NaNO2, HCl; 2. Na2SO3 | 4-Nitrophenylhydrazine | prepchem.com |

| Carboxylic Acid | 2-Nitrophenylhydrazine, Dicyclohexylcarbodiimide, Pyridine | Acid Hydrazide | jst.go.jp |

Preparation of Substituted Benzaldehydes or Acetophenones as Starting Materials

Another crucial set of precursors for certain indazole syntheses are substituted benzaldehydes or acetophenones. These carbonyl compounds react with hydrazines to form hydrazones, which can then be cyclized to form the indazole ring. For the synthesis of this compound, a potential starting material would be a benzaldehyde (B42025) or acetophenone (B1666503) with a leaving group (such as fluorine) at the ortho position and a nitro group at the meta position relative to the formyl or acetyl group. The carboxylic acid could be introduced at a later stage or be present as a precursor on the benzaldehyde ring.

The synthesis of substituted benzaldehydes often involves the formylation of a substituted benzene (B151609) ring through methods like the Vilsmeier-Haack reaction or by oxidation of a corresponding benzyl (B1604629) alcohol. For example, a substituted toluene (B28343) can be halogenated and then oxidized to the aldehyde.

| Precursor Type | Key Features | Role in Synthesis |

| Substituted Benzaldehyde | Ortho leaving group, meta nitro group | Forms hydrazone with arylhydrazine |

| Substituted Acetophenone | Ortho leaving group, meta nitro group | Forms hydrazone with arylhydrazine |

Regioselective Introduction of the Nitro Group on Indazole Precursors

The introduction of a nitro group at the C-3 position of the indazole ring is a key and often challenging step. Direct nitration of the indazole ring typically leads to a mixture of isomers, with nitration at the 5-position being common. Therefore, regioselective methods are highly sought after.

Recent advances have demonstrated the feasibility of direct C-H nitration at the C-3 position. One such method involves a palladium-catalyzed double C(sp²)–H bond functionalization. This process uses a sulfonyl hydrazide which undergoes nitration and subsequent intramolecular C-N bond formation to yield a 3-nitro-1-(phenylsulfonyl)-1H-indazole. rsc.org The phenylsulfonyl group can potentially be removed in a subsequent step.

Another promising approach is the iron-promoted C3-H nitration of 2H-indazoles. scispace.comrsc.orgresearchgate.net This method utilizes a chelation-free radical pathway to achieve C-H nitration specifically at the C-3 position. This strategy is advantageous as it avoids the use of harsh nitrating acids and offers a high degree of regioselectivity. The reaction typically employs an iron salt, such as Fe(NO₃)₃·9H₂O, as the nitro source. researchgate.net

| Method | Catalyst/Reagent | Key Feature | Reference |

| Palladium-catalyzed C-H nitration | Palladium catalyst | Sequential nitration and cyclization of a sulfonyl hydrazide | rsc.org |

| Iron-promoted C-3 nitration | Iron(III) nitrate | Chelation-free radical C-H functionalization | scispace.comrsc.orgresearchgate.net |

Carboxylation Strategies at the C-6 Position of the Indazole Skeleton

The introduction of a carboxylic acid group at the C-6 position of the indazole ring can be achieved through various synthetic strategies. One common approach is to start with a precursor that already contains a functional group at the corresponding position, which can then be converted to a carboxylic acid. For example, a methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412).

Alternatively, a halogenated indazole, such as a 6-bromoindazole, can be subjected to a metal-catalyzed carbonylation reaction or converted to an organometallic reagent (e.g., a Grignard or lithiated species) followed by quenching with carbon dioxide. The synthesis of 1H-indazole-6-carboxylic acid itself has been reported, and this compound can serve as a key intermediate for further functionalization, such as the aforementioned C-3 nitration. chemimpex.com

| Strategy | Description |

| Oxidation of a Precursor | Oxidation of a C-6 alkyl group (e.g., methyl) to a carboxylic acid. |

| Carbonylation | Metal-catalyzed introduction of a carbonyl group onto a C-6 halogenated indazole. |

| Organometallic Intermediate | Formation of a Grignard or lithiated species at C-6 followed by reaction with CO₂. |

Cyclization Reactions Leading to the Indazole Nucleus

The formation of the bicyclic indazole core is the cornerstone of the synthesis. Various cyclization methods have been developed, with modifications of classical named reactions being particularly relevant.

Fischer Indole (B1671886) Synthesis Analogs and Modifications

The Fischer indole synthesis, a venerable reaction in heterocyclic chemistry, can be adapted to produce indazoles. The classical Fischer synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst to form an indole. wikipedia.orgnih.gov An analogous reaction, sometimes referred to as the Fischer indazole synthesis, utilizes appropriately substituted precursors to form the indazole ring.

In the context of this compound, a plausible route would involve the reaction of a (nitrophenyl)hydrazine derivative bearing a carboxylic acid precursor with a suitable carbonyl compound. For instance, the reaction of a nitrophenylhydrazine (B1144169) with an aldehyde or ketone under acidic conditions can lead to the formation of the indazole ring through an intramolecular cyclization. researchgate.netnih.gov The reaction proceeds through the formation of a hydrazone, which then undergoes a sioc-journal.cnsioc-journal.cn-sigmatropic rearrangement followed by cyclization and elimination of ammonia. The choice of the carbonyl compound will determine the substituent at the 3-position. To introduce a nitro group at C-3, a starting material that already contains the nitro group in the desired position of the final indazole ring is often necessary, or a subsequent regioselective nitration must be performed.

Modifications of the Fischer synthesis, such as the Buchwald modification involving a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope of this reaction and may offer alternative pathways to the desired indazole core. wikipedia.org

Nitrosation and Cyclization of Indoles and Substituted Indoles

A significant pathway to the indazole core involves the ring transformation of substituted indoles through nitrosation. This method typically yields 1H-indazole-3-carboxaldehydes, which are key intermediates that can be subsequently oxidized to the desired carboxylic acid. The process is initiated by the reaction of an indole derivative with a nitrosating agent, such as sodium nitrite (B80452), in a slightly acidic environment. nih.govrsc.org

The reaction proceeds via the formation of a nitroso-intermediate which then undergoes rearrangement and cyclization. The use of a mild acidic medium is crucial, as it facilitates the conversion of both electron-rich and electron-deficient indoles while minimizing side reactions. nih.gov For instance, the treatment of 6-nitroindole (B147325) with sodium nitrite and hydrochloric acid provides 6-nitro-indazole-3-carbaldehyde in good yield. chemicalbook.com This aldehyde can then be oxidized to the corresponding 6-nitro-1H-indazole-3-carboxylic acid using standard oxidizing agents. While this example illustrates the formation of a 6-nitro derivative, the same principle can be applied to a 6-carboxy-substituted indole, which upon nitrosation and subsequent nitration at the 3-position would yield the target compound.

A general procedure involves dissolving sodium nitrite in water, adding the substituted indole, and then slowly adding acid to the suspension. chemicalbook.com The reaction conditions, such as temperature and reaction time, can be optimized depending on the specific substrate. nih.gov

Table 1: Synthesis of Indazole-3-carboxaldehydes via Indole Nitrosation Data sourced from multiple studies. nih.govchemicalbook.com

| Starting Indole | Reagents | Conditions | Product | Yield (%) |

| Indole | NaNO₂, HCl, H₂O, DMF | Room Temp, 3h | 1H-indazole-3-carboxaldehyde | 99 |

| 6-Nitroindole | NaNO₂, HCl, H₂O | 20°C, 90 min | 6-nitro-indazole-3-carbaldehyde | 77 |

| 5-Fluoroindole | NaNO₂, HCl, H₂O, DMF | Room Temp, 5h | 5-fluoro-1H-indazole-3-carboxaldehyde | 87 |

| 6-Bromoindole | NaNO₂, HCl, H₂O, DMF | 50°C, 3h | 6-bromo-1H-indazole-3-carboxaldehyde | 82 |

Intramolecular Diazo-Coupling Reactions

The formation of the indazole ring through intramolecular diazo-coupling is a classic and effective strategy. This approach typically begins with the diazotization of an appropriately substituted aniline derivative, such as an ortho-aminobenzacetamide or ortho-aminobenzacetate, using reagents like sodium nitrite in an acidic medium. sioc-journal.cn The resulting diazonium salt is a key intermediate that undergoes spontaneous or induced intramolecular cyclization to form the indazole ring. sioc-journal.cn

This method is operationally simple and often proceeds under mild conditions with rapid reaction rates, leading to high yields of the desired indazole products. sioc-journal.cn A notable advantage is the direct formation of 1H-indazole-3-carboxylic acid derivatives when starting from ortho-aminobenzacetamides or their corresponding esters. sioc-journal.cn Another variation involves the reaction between an aryl diazonium salt and a diazo compound. This catalyst-free method proceeds through a diazenium (B1233697) intermediate, which then cyclizes to afford 3-substituted indazoles in excellent yields. nih.govacs.org

Table 2: Indazole Synthesis via Diazotization/Diazo-Coupling Data sourced from Shi and Wang, 2020. nih.gov

| Aryl Diazonium Salt | Diazo Compound | Conditions | Product | Yield (%) |

| 4-Chlorobenzenediazonium | Ethyl 2-diazoacetate | CH₃CN, 0°C to rt | Ethyl 5-chloro-1H-indazole-3-carboxylate | 90 |

| 4-Bromobenzenediazonium | Ethyl 2-diazoacetate | CH₃CN, 0°C to rt | Ethyl 5-bromo-1H-indazole-3-carboxylate | 85 |

| 4-Nitrobenzenediazonium | Ethyl 2-diazoacetate | CH₃CN, 0°C to rt | Ethyl 5-nitro-1H-indazole-3-carboxylate | 93 |

| Benzenediazonium | Methyl 2-diazo-2-phenylacetate | CH₃CN, 0°C to rt | Methyl 1-phenyl-1H-indazole-3-carboxylate | 72 |

Palladium-Catalyzed Cyclization Reactions

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed methods for the construction of heterocyclic rings, including indazoles. These reactions often proceed via C-H bond activation and functionalization, offering high efficiency and atom economy. One such strategy involves the intramolecular C-H amination of aminohydrazones, which can be prepared from tertiary amides. nih.gov

A particularly relevant and advanced method is a palladium-catalyzed double C(sp²)-H bond functionalization that combines nitration and cyclization in a sequential process. rsc.org This transformation starts with a sulfonyl hydrazide and achieves the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives under mild conditions. The reaction is facilitated by a chelate-assisted cleavage of two C-H bonds, leading to the nitration of the hydrazide followed by intramolecular C-N bond formation. rsc.org While this yields an N-sulfonylated product, the sulfonyl group can often be removed under appropriate conditions to give the free N-H indazole.

Palladium catalysis is also instrumental in Suzuki-Miyaura cross-coupling reactions, which can be used to build complex indazole derivatives from bromo-indazole precursors. nih.gov This highlights the utility of palladium in both the formation and subsequent functionalization of the indazole core.

Copper-Mediated N-N Bond Formation Cyclizations

Copper-catalyzed reactions represent a versatile and widely used approach for the crucial N-N bond formation step in indazole synthesis. These methods are valued for their efficiency and the use of a more economical and less toxic metal catalyst compared to palladium or rhodium.

One prominent strategy is the copper-catalyzed intramolecular Ullmann-type reaction. thieme-connect.com This process involves the cyclization of a precursor containing an amine and a suitably positioned leaving group (e.g., a halogen) on an aromatic ring. Extensive screening of reaction parameters, including the base and temperature, is often critical to optimize the yield and minimize side reactions. thieme-connect.com

Another powerful approach is the copper(II) acetate-catalyzed oxidative N-N bond formation, using oxygen from the air as the terminal oxidant. nih.govacs.orgthieme-connect.com This method can start from readily available 2-aminobenzonitriles, which are first converted to o-aminoaryl N-H ketimine species by reaction with organometallic reagents. The subsequent Cu(OAc)₂-catalyzed cyclization in a solvent like DMSO under an oxygen atmosphere affords a wide variety of 1H-indazoles in good to excellent yields. acs.org This protocol is efficient, practical for gram-scale synthesis, and conserves both nitrogen atoms from the starting material. acs.orgthieme-connect.com

A one-pot, three-component synthesis of 2H-indazoles has also been developed using a copper catalyst to mediate the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. acs.org In this cascade, the copper catalyst is key to forming both a C-N bond and the final N-N bond. acs.org

Post-Cyclization Functional Group Interconversions

An alternative synthetic logic involves the preparation of a core indazole structure, followed by the introduction or modification of functional groups to arrive at the final target molecule.

Nitration of 1H-Indazole-6-carboxylic acid or its Esters

The direct nitration of a pre-formed 1H-indazole-6-carboxylic acid or its corresponding ester is a straightforward approach to introducing the 3-nitro group. Electrophilic substitution on the indazole ring is a well-established process. The pyrazole (B372694) portion of the indazole ring is electron-rich and generally directs electrophiles to the C3 position. The benzene ring, deactivated by the pyrazole moiety and the electron-withdrawing carboxylic acid group at C6, is less susceptible to electrophilic attack. Therefore, nitration is expected to occur selectively at the C3 position.

Standard nitrating agents, such as nitric acid in the presence of a strong acid like sulfuric acid, are typically employed. The reaction conditions must be carefully controlled to prevent over-nitration or degradation of the starting material. The presence of the carboxylic acid group at the 6-position further deactivates the benzene ring, enhancing the selectivity for nitration on the pyrazole ring at the C3 position.

Carboxylation of 3-nitro-1H-indazole or its Derivatives

This strategy involves introducing the carboxylic acid group at the C6 position of a 3-nitro-1H-indazole precursor. This transformation can be achieved through several methods common in aromatic chemistry. One potential route is the directed ortho-metalation (DoM) of a protected 3-nitro-1H-indazole. A protecting group on the N1 position, such as a phenylsulfonyl or a Boc group, can direct a strong base (e.g., n-butyllithium or LDA) to deprotonate the C7 position. Subsequent functionalization and manipulation could lead to the 6-carboxy derivative.

Alternatively, a 6-bromo-3-nitro-1H-indazole could serve as a key intermediate. The bromo-substituent can be converted to a carboxylic acid group through several established procedures. These include lithium-halogen exchange followed by quenching with carbon dioxide, or a palladium-catalyzed carbonylation reaction using carbon monoxide. The choice of method would depend on the compatibility of the reagents with the nitro group present on the indazole ring.

Chemoselective Oxidation of Alkyl/Aldehyde Groups to Carboxylic Acid

A key step in the synthesis of this compound is the introduction of the carboxylic acid group at the 6-position of the indazole ring. A common and effective strategy is the chemoselective oxidation of a precursor bearing an alkyl (e.g., methyl) or an aldehyde group at this position. The presence of the nitro group on the indazole ring necessitates the use of oxidizing agents that are selective for the alkyl or aldehyde group without affecting the nitro functionality or the heterocyclic ring system.

For the oxidation of a 6-methyl-3-nitro-1H-indazole intermediate, strong oxidizing agents are typically required. A common choice is potassium permanganate (KMnO₄) in an alkaline aqueous solution. The reaction mixture is heated to promote the oxidation, followed by acidification to precipitate the carboxylic acid. The conditions must be carefully controlled to prevent over-oxidation and degradation of the starting material.

Alternatively, oxidation can be carried out using chromium trioxide (CrO₃) in a mixture of sulfuric acid and water (Jones oxidation), although this method involves hazardous chromium reagents. A greener approach might involve catalytic oxidation using transition metal catalysts in the presence of a co-oxidant.

If the precursor is 6-formyl-3-nitro-1H-indazole, milder oxidizing agents can be employed. Options include potassium permanganate under neutral or slightly acidic conditions, or a Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger for hypochlorous acid, such as 2-methyl-2-butene. The Pinnick oxidation is particularly advantageous due to its high chemoselectivity and mild reaction conditions, which are compatible with a wide range of functional groups. organic-chemistry.orgnih.gov

A summary of potential oxidation methods is presented in the table below.

| Precursor | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| 6-methyl-3-nitro-1H-indazole | KMnO₄/NaOH | Aqueous, heat | Cost-effective, powerful | Potential for over-oxidation, waste generation |

| 6-methyl-3-nitro-1H-indazole | CrO₃/H₂SO₄ | Acetone/water | Efficient | Toxic chromium waste |

| 6-formyl-3-nitro-1H-indazole | KMnO₄ | Aqueous, neutral/acidic | Readily available | Can be harsh for sensitive substrates |

| 6-formyl-3-nitro-1H-indazole | NaClO₂/NaH₂PO₄ | t-BuOH/water | High chemoselectivity, mild | Requires a chlorine scavenger |

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the efficiency and regioselectivity of the key synthetic steps, particularly the cyclization to form the indazole ring and the subsequent nitration.

In the cyclization of a substituted o-toluidine (B26562) derivative to form the indazole core, the polarity of the solvent can affect the reaction rate. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the rate of nucleophilic substitution reactions often involved in the cyclization process. nih.gov However, the choice of solvent must also consider the solubility of the reactants and reagents.

During the nitration step, the solvent can influence the regioselectivity of the electrophilic aromatic substitution. Nonpolar solvents may favor nitration at certain positions due to different solvation of the reaction intermediates. For example, in the nitration of anisole, the ortho/para ratio was observed to be relatively constant in nonpolar solvents but varied significantly in polar solvents. researchgate.net A similar effect could be anticipated in the nitration of an indazole-6-carboxylic acid precursor, where the solvent could modulate the directing effects of the existing substituents.

The table below summarizes the potential effects of different solvent types on key reaction steps.

| Reaction Step | Solvent Type | Potential Effects |

| Cyclization | Polar Aprotic (e.g., DMF, DMSO) | Increased reaction rate, improved solubility of reactants. nih.gov |

| Cyclization | Nonpolar (e.g., Toluene, Dioxane) | May favor specific conformations leading to desired regioselectivity. beilstein-journals.org |

| Nitration | Polar (e.g., Acetic Acid, Sulfuric Acid) | Can influence the ortho/para/meta directing effects of substituents. researchgate.net |

| Nitration | Nonpolar (e.g., Dichloromethane, Hexane) | May lead to different isomer distributions compared to polar solvents. |

| Oxidation | Aqueous or Biphasic | Often required for inorganic oxidizing agents; phase-transfer catalysts may be needed. |

Catalyst Systems and Ligand Effects in Coupling/Cyclization Reactions

The formation of the indazole ring can often be facilitated by the use of a catalyst, particularly in reactions involving C-N bond formation through cross-coupling or cyclization. Transition metal catalysts, such as those based on copper, palladium, or cobalt, have been shown to be effective in the synthesis of indazoles. nih.govnih.govchemrxiv.org

For example, a copper-catalyzed intramolecular Ullmann-type reaction can be employed to cyclize a suitably substituted o-halobenzyl hydrazine derivative. The choice of the copper source (e.g., CuI, Cu₂O) and the ligand can have a profound impact on the reaction's efficiency. Ligands, such as diamines or phenanthrolines, can stabilize the copper catalyst and promote the desired reductive elimination step.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can also be adapted for the synthesis of the indazole core. In this case, the choice of the phosphine (B1218219) ligand is crucial for achieving high yields and turnover numbers. Sterically hindered and electron-rich ligands often prove to be the most effective.

Temperature and Pressure Influence on Reaction Pathways

Temperature is a critical parameter that must be carefully controlled throughout the synthesis. Elevated temperatures can increase reaction rates but may also lead to the formation of undesired byproducts through competing reaction pathways. For instance, during the diazotization of an aniline precursor, low temperatures (typically 0-5 °C) are essential to prevent the decomposition of the unstable diazonium salt.

In the cyclization step, the optimal temperature will depend on the specific reaction mechanism. For some reactions, heating is necessary to overcome the activation energy barrier, while for others, milder temperatures may be sufficient, especially when a catalyst is employed. It has been observed in some indazole syntheses that increasing the temperature beyond a certain point can lead to a decrease in yield due to side reactions. researchgate.net

Pressure is generally less of a critical parameter unless the reaction involves gaseous reactants or intermediates. However, in certain high-temperature reactions, conducting the process in a sealed vessel under elevated pressure can prevent the loss of volatile solvents or reactants and may influence the reaction equilibrium.

Purification Techniques for Intermediate and Final Products

The purification of intermediates and the final product is crucial for obtaining this compound of high purity. A combination of techniques is typically employed.

Crystallization: This is a primary method for purifying solid intermediates and the final product. The choice of solvent is critical for obtaining well-formed crystals and achieving good separation from impurities. For the final product, which is a carboxylic acid, crystallization can often be induced by adjusting the pH of an aqueous solution.

Column Chromatography: This technique is useful for separating compounds with similar polarities. For the intermediates and the final product, silica (B1680970) gel is a common stationary phase, and a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) is used as the eluent.

Acid-Base Extraction: The carboxylic acid functionality of the final product allows for its purification through acid-base extraction. The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to form the corresponding carboxylate salt. This aqueous solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid. google.com

Washing: Crude products are often washed with various solutions to remove specific impurities. For example, washing with a saturated sodium bicarbonate solution can remove acidic impurities, while washing with brine (saturated sodium chloride solution) helps to remove water from organic layers during extractions.

The purification of nitroaromatic compounds may require specific considerations due to their potential for thermal instability and their characteristic yellow color, which can sometimes mask the presence of impurities. google.com

Derivatization and Functionalization of 3 Nitro 1h Indazole 6 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through several classical organic reactions. These transformations allow for the synthesis of esters, amides, and other related compounds by leveraging the reactivity of the carboxyl group.

Esterification of 3-nitro-1H-indazole-6-carboxylic acid is a common strategy to modify its solubility and electronic properties. The most direct method for this conversion is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The alcohol often serves as the solvent to drive the equilibrium towards the ester product. masterorganicchemistry.com

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com While specific literature detailing the esterification of this compound is not prevalent, the synthesis of related compounds like methyl 3-iodo-1H-indazole-6-carboxylate confirms the viability of this transformation on the indazole-6-carboxylic acid core. guidechem.com

| Reaction Type | Reagents | Product |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Alkyl 3-nitro-1H-indazole-6-carboxylate |

The conversion of the carboxylic acid to a carboxamide introduces an amide bond, a key functional group in many biologically active molecules. Amidation of this compound can be achieved by reacting it with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile.

Common methods for activation involve the use of coupling agents or conversion to a more reactive intermediate. For instance, condensing agents like phosphorus oxychloride (POCl₃) can facilitate the direct formation of amides from carboxylic acids and amines. derpharmachemica.com Alternatively, the carboxylic acid can be converted to an acid chloride first, which then readily reacts with an amine. The synthesis of various 1H-indazole-3-carboxamides has been successfully demonstrated by coupling the corresponding carboxylic acid with a range of amines, highlighting the broad applicability of this reaction. researchgate.netunina.it

| Reaction Type | Reagents | Product |

| Amidation | Primary or Secondary Amine (R¹R²NH), Coupling Agent (e.g., DCC, EDC) or Condensing Agent (e.g., POCl₃) | N-substituted 3-nitro-1H-indazole-6-carboxamide |

To facilitate the synthesis of esters and amides under milder conditions, this compound can be converted into more reactive acylating agents, such as acid chlorides or anhydrides. The formation of the acid chloride, 3-nitro-1H-indazole-6-carbonyl chloride, is typically accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly electrophilic carbonyl carbon. The resulting acid chloride is not usually isolated but is used in situ. It reacts rapidly with nucleophiles like alcohols and amines to form the desired esters and amides, often at room temperature and without the need for a catalyst. This two-step procedure (activation then substitution) is a cornerstone of organic synthesis for creating acyl derivatives.

| Intermediate | Reagents for Formation | Purpose |

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive intermediate for the synthesis of esters and amides. |

| Acid Anhydride | Acetic anhydride, Trifluoroacetic anhydride | Reactive intermediate for acylation reactions. |

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org This reaction is typically challenging for aromatic carboxylic acids and often requires high temperatures. The mechanism of decarboxylation is dependent on the stability of the intermediate formed upon loss of CO₂. masterorganicchemistry.com For aryl carboxylic acids, the reaction can proceed through the formation of an aryl anion intermediate, which is then protonated by a proton source in the reaction medium.

The presence of a strong electron-withdrawing group, such as the nitro group on the indazole ring, can influence the rate of decarboxylation by stabilizing a potential negative charge on the ring. However, the reaction generally requires forcing conditions. Acid-catalyzed decarboxylation can occur via a hydrolytic mechanism, involving the addition of water to the carboxyl group, followed by protonation and cleavage. nih.gov The specific pathway for this compound would depend on the reaction conditions employed, but it is not considered a facile transformation. masterorganicchemistry.comnih.gov

Reactions at the Nitro Group

The nitro group is a strong electron-withdrawing group and a key site for functionalization, primarily through reduction reactions.

The selective reduction of the aromatic nitro group in the presence of a carboxylic acid is a valuable transformation for synthesizing amino-indazole derivatives. The resulting amino group can be further functionalized, expanding the synthetic possibilities. A significant challenge is to reduce the nitro group without affecting the carboxylic acid moiety. unirioja.es

Various reagents can achieve this chemoselective reduction. A classic and effective method is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl). chemicalbook.com This system is known to efficiently reduce aromatic nitro groups while leaving carboxylic acids, esters, and amides intact. The reaction involves the transfer of electrons from the metal to the nitro group, followed by protonation steps that ultimately lead to the formation of the corresponding amine. This method has been successfully applied to the synthesis of 3-methyl-1H-indazol-6-amine from 3-methyl-6-nitroindazole, demonstrating its efficacy on the 6-nitroindazole (B21905) scaffold. chemicalbook.com

| Reaction Type | Reagents | Product |

| Chemoselective Nitro Reduction | Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) | 3-amino-1H-indazole-6-carboxylic acid |

Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring (if activated)

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups. libretexts.org The nitro group at the C-3 position of the indazole ring is a powerful electron-withdrawing substituent, which significantly activates the aromatic system towards nucleophilic attack. youtube.comyoutube.com This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance delocalization of the negative charge onto the nitro group. libretexts.orgyoutube.comyoutube.com

In the context of this compound, the nitro group's presence suggests that the molecule is primed for SNAr reactions. While a leaving group at a position ortho or para to the nitro group is typically required for a classical SNAr mechanism, the electronic properties of the nitro-indazole system are conducive to such transformations should a suitable precursor with a leaving group (e.g., a halogen) be synthesized. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, forming the Meisenheimer intermediate, followed by the departure of the leaving group to restore aromaticity. youtube.com The rate of these reactions is enhanced by the presence of strong electron-withdrawing groups that can stabilize the carbanionic intermediate. libretexts.org

Advanced Spectroscopic and Structural Characterization of 3 Nitro 1h Indazole 6 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and provides insight into the connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum of 3-nitro-1H-indazole-6-carboxylic acid is expected to show distinct signals for the aromatic protons, the indazole N-H proton, and the carboxylic acid O-H proton. The electron-withdrawing nature of the nitro group at C-6 and the carboxylic acid group significantly influences the chemical shifts of the protons on the benzene (B151609) ring.

The protons on the indazole ring system are expected to resonate in the aromatic region. Based on data from analogous compounds like 6-nitro-1H-indazole-3-carboxaldehyde, the proton at position 7 (H-7), being ortho to the nitro group, would be the most deshielded. chemicalbook.com The proton at position 5 (H-5) would appear as a doublet of doublets due to coupling with both H-4 and H-7. The proton at position 4 (H-4) would appear as a doublet, coupling with H-5.

The acidic protons exhibit characteristic chemical shifts. The N-H proton of the indazole ring typically appears as a broad singlet at a very downfield chemical shift, often above 13 ppm. The carboxylic acid proton (COOH) is also highly deshielded and is expected to resonate in the 10-12 ppm region, often as a broad singlet due to hydrogen bonding and exchange phenomena. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | > 13.0 | broad singlet | - |

| COOH | 10.0 - 12.0 | broad singlet | - |

| H-4 | ~8.3 | d | J = ~9.0 Hz |

| H-5 | ~8.1 | dd | J = ~9.0, 2.0 Hz |

Note: Predicted values are based on data from structurally similar compounds and general spectroscopic principles.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the non-protonated quaternary carbons. The chemical shifts are highly sensitive to the electronic environment. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm. libretexts.org

The carbons of the indazole ring are influenced by the substituents. The carbon atom bearing the nitro group (C-6) and the carbon atom bearing the second nitro group (C-3) are expected to be significantly deshielded. Other quaternary carbons include C-3a and C-7a at the ring junction. Data from 6-nitro-1H-indazole-3-carboxaldehyde suggests the chemical shifts for the ring carbons would be significantly downfield. chemicalbook.comrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Type |

|---|---|---|

| C-3 | ~145 | Quaternary (C-NO₂) |

| C-3a | ~124 | Quaternary |

| C-4 | ~123 | CH |

| C-5 | ~119 | CH |

| C-6 | ~148 | Quaternary (C-NO₂) |

| C-7 | ~109 | CH |

| C-7a | ~141 | Quaternary |

| C OOH | ~167 | Quaternary (Carboxyl) |

Note: Predicted values are based on data from structurally similar compounds and general spectroscopic principles.

¹⁵N NMR spectroscopy is a specialized technique that offers direct insight into the electronic environment of the nitrogen atoms within a molecule. For this compound, this technique can characterize the two ring nitrogens (N-1 and N-2) and the nitrogen of the nitro group. The chemical shifts of N-1 and N-2 are very different, which can help in confirming the position of substitution and the predominant tautomeric form in solution. nih.gov The large chemical shift range of ¹⁵N NMR makes it highly sensitive to subtle changes in molecular structure and electronic distribution. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a clear correlation between H-4 and H-5, confirming their adjacent relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to definitively assign C-4, C-5, and C-7 by correlating them to their respective attached protons (H-4, H-5, and H-7).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds. sdsu.edu HMBC is crucial for assigning the quaternary carbons. For instance, correlations would be expected from H-5 to the carboxyl carbon, C-7, and C-3a. Similarly, H-4 would show correlations to C-6, C-5, and C-7a, while H-7 would correlate to C-5, C-6 and C-3a. These long-range correlations piece together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org It can be used to confirm stereochemistry and, in this case, could help identify the tautomeric form by showing a spatial correlation between the N-H proton and the nearby H-7.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carboxylic acid and nitro functional groups.

The carboxylic acid group gives rise to several distinct and characteristic bands:

A very broad O-H stretching band, typically appearing in the region of 3500-2500 cm⁻¹, is a hallmark of a hydrogen-bonded carboxylic acid. libretexts.org

A strong and sharp C=O (carbonyl) stretching absorption is expected between 1730 and 1700 cm⁻¹. spectroscopyonline.com

A C-O stretching vibration appears in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

The nitro (NO₂) group is characterized by two strong stretching vibrations:

An asymmetric stretching band typically found between 1550 and 1500 cm⁻¹.

A symmetric stretching band appearing in the 1370-1330 cm⁻¹ range. rsc.org

The N-H stretching of the indazole ring is also expected, usually around 3300 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3500 - 2500 | Strong, Broad |

| Indazole | N-H stretch | ~3300 | Medium |

| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong |

| Nitro Group | Asymmetric NO₂ stretch | 1550 - 1500 | Strong |

| Nitro Group | Symmetric NO₂ stretch | 1370 - 1330 | Strong |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy offers a valuable complement to infrared (IR) spectroscopy for understanding the vibrational modes of this compound. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that involve a change in the polarizability of the molecule. This often makes symmetric vibrations, which may be weak or silent in the IR spectrum, appear as strong bands in the Raman spectrum.

For this compound, key functional groups give rise to characteristic Raman shifts. The symmetric stretching of the nitro (NO₂) group is expected to produce a strong band, typically observed in the 1330-1390 cm⁻¹ region for aromatic nitro compounds. researchgate.net This mode is often more intense in the Raman spectrum than its asymmetric counterpart.

The vibrations of the indazole ring system, involving C=C and C=N stretching, will produce a series of bands in the fingerprint region (approximately 1400-1650 cm⁻¹). The carboxylic acid moiety also presents distinct vibrational modes. The C=O stretching vibration is typically a strong band, while the O-H stretching of the carboxyl group, often broad in IR due to hydrogen bonding, can also be observed. The interpretation of these spectra is aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities, allowing for unambiguous assignment of complex spectral features. nih.gov

Table 1: Predicted Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1330 - 1390 | Strong |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1500 - 1580 | Medium-Weak |

| C=O Stretch | Carboxylic Acid (-COOH) | 1640 - 1680 | Strong |

| Aromatic Ring Stretch | Indazole Ring | 1400 - 1650 | Medium-Strong |

| N-H In-plane Bend | Indazole Ring | 1200 - 1300 | Medium |

| C-N Stretch | Indazole Ring | 1150 - 1250 | Medium |

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. The molecular formula for this compound is C₈H₅N₃O₄. HRMS can distinguish this compound from others with the same nominal mass but different elemental formulas, confirming its identity with high confidence.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅N₃O₄ |

| Nominal Mass | 207 u |

| Monoisotopic Mass | 207.02801 u |

| Predicted [M+H]⁺ | 208.03528 m/z |

| Predicted [M-H]⁻ | 206.02072 m/z |

Fragmentation Pattern Analysis and Mechanisms (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated or deprotonated molecular ion of this compound. The fragmentation pattern provides a structural fingerprint of the molecule. For aromatic carboxylic acids, characteristic fragmentation involves the loss of small neutral molecules. libretexts.org

The fragmentation of this compound is expected to proceed through several key pathways:

Decarboxylation: A primary fragmentation route for carboxylic acids is the loss of CO₂ (44 u) from the deprotonated molecular ion [M-H]⁻.

Loss of Hydroxyl Radical: The protonated molecular ion [M+H]⁺ can readily lose a hydroxyl radical (•OH, 17 u) or a water molecule (H₂O, 18 u) from the carboxylic acid group. miamioh.edu

Loss of the Carboxyl Group: Cleavage of the bond adjacent to the indazole ring can result in the loss of the entire carboxyl group (•COOH, 45 u). libretexts.org

Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose •NO (30 u) and •NO₂ (46 u). nih.gov The loss of the nitro group can be a prominent fragmentation pathway. nih.gov

Indazole Ring Fission: At higher collision energies, the stable indazole ring system can undergo cleavage, although this is generally less favorable than the loss of substituents. Fragmentation of the indazole core itself is a known process for related compounds. researchgate.net

These fragmentation patterns allow for the detailed structural confirmation of the parent molecule and the identification of related derivatives.

Table 3: Predicted MS/MS Fragmentation for this compound ([M+H]⁺ = 208.04 m/z)

| Fragment m/z | Proposed Neutral Loss | Fragment Structure |

| 191.03 | •OH | [M+H - •OH]⁺ |

| 190.02 | H₂O | [M+H - H₂O]⁺ |

| 162.03 | •COOH | [M+H - •COOH]⁺ |

| 178.03 | •NO | [M+H - •NO]⁺ |

| 162.03 | •NO₂ | [M+H - •NO₂]⁺ |

| 144.02 | H₂O + •NO₂ | [M+H - H₂O - •NO₂]⁺ |

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information on the three-dimensional atomic arrangement of a crystalline solid, including its conformation and how molecules pack together.

Single Crystal X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the gold standard for determining the precise molecular structure of a compound. While a specific crystal structure for this compound is not widely reported, analysis of related indazole derivatives allows for a reliable prediction of its conformation. nih.govnih.gov

The indazole fused-ring system is expected to be essentially planar. nih.govresearchgate.net The substituents—the nitro group at position 3 and the carboxylic acid group at position 6—will have specific orientations relative to this plane. The dihedral angle between the plane of the nitro group and the indazole ring is typically small, indicating a nearly coplanar arrangement which maximizes electronic conjugation. researchgate.net Similarly, the carboxylic acid group will be twisted at a certain angle relative to the aromatic ring. This technique would unambiguously determine all bond lengths, bond angles, and torsion angles, providing a complete conformational picture of the molecule in the solid state. tugraz.at

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of this compound is governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH and the indazole N-H) and acceptors (the carbonyl oxygen, the nitro group oxygens, and the pyridine-like nitrogen of the indazole ring).

A primary and highly predictable interaction is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov This common supramolecular synthon, described with the graph set notation R²₂(8), is a very stable arrangement for carboxylic acids. nih.govyoutube.com

Table 4: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor Group | Acceptor Group | Interaction Type |

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Strong O-H···O |

| Indazole (-NH) | Nitro (-NO₂) | N-H···O |

| Indazole (-NH) | Carbonyl (C=O) | N-H···O |

| Indazole (-NH) | Indazole (Pyridine-like N) | N-H···N |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the electronic environment. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the bicyclic indazole system, which is further modulated by the presence of the electron-withdrawing nitro group and the carboxylic acid functionality.

The absorption of UV-Vis radiation by organic molecules is restricted to certain functional groups, known as chromophores, which contain valence electrons with relatively low excitation energies. The indazole ring, being an aromatic heterocyclic system, is itself a chromophore. The π-electrons of the aromatic system are readily excited to higher energy π* orbitals. The introduction of substituents can significantly alter the absorption characteristics of the chromophore. Auxochromes, which are functional groups with non-bonding electrons (n-electrons), can interact with the π-system of the chromophore, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

In the case of this compound, both the nitro group and the carboxylic acid group act as powerful modifiers of the fundamental indazole chromophore. The nitro group, a strong electron-withdrawing group, extends the conjugation of the π-system and introduces n→π* transitions associated with the non-bonding electrons on its oxygen atoms. The carboxylic acid group can also influence the electronic spectrum, with its carbonyl moiety containing both π and non-bonding electrons.

Electronic Transitions and Chromophores in the Indazole System

The electronic spectrum of the parent 1H-indazole molecule exhibits characteristic absorption bands in the UV region, which are attributed to π→π* transitions within the aromatic bicyclic system. These transitions involve the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The indazole system can be considered a fused ring system composed of a benzene ring and a pyrazole (B372694) ring, both of which contribute to its chromophoric properties.

The introduction of a nitro group at the 3-position and a carboxylic acid group at the 6-position of the indazole ring in this compound has a profound effect on its UV-Vis absorption spectrum. These substituents modify the electronic distribution within the indazole core, leading to shifts in the absorption maxima, often to longer wavelengths (bathochromic or red shift), and can also affect the intensity of the absorption bands.

The nitro group is a potent chromophore and a strong auxochrome. Its presence introduces low-energy n→π* transitions, which are typically of lower intensity than π→π* transitions. More significantly, the strong electron-withdrawing nature of the nitro group via both inductive and resonance effects leads to a significant perturbation of the π-electron system of the indazole ring. This results in a bathochromic shift of the π→π* absorption bands. The extent of this shift is dependent on the position of the nitro group on the indazole ring.

The carboxylic acid group at the 6-position also influences the electronic spectrum. While it is a deactivating group, its carbonyl moiety can participate in conjugation with the aromatic system, further modifying the energy levels of the molecular orbitals involved in the electronic transitions.

| Compound | λmax (nm) | Solvent | Transition Type (Probable) |

|---|---|---|---|

| 1H-Indazole | 253, 291 | Ethanol | π→π |

| 1-Methylindazole | 254, 294 | Acetonitrile | π→π |

| 2-Methylindazole | 235, 282, 310 (shoulder) | Acetonitrile | π→π* |

The data for 1H-indazole and its methylated derivatives provide a baseline for the absorption of the parent chromophore. It is well-established that the introduction of a nitro group onto an aromatic ring system typically results in a significant bathochromic shift of the main absorption bands. Therefore, it is anticipated that this compound would exhibit absorption maxima at longer wavelengths compared to unsubstituted indazole, likely extending into the near-UV or even the visible region of the spectrum, due to the combined electronic effects of the nitro and carboxylic acid groups.

Computational and Theoretical Studies on 3 Nitro 1h Indazole 6 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular properties of indazole derivatives. These computational methods offer insights into geometry, stability, and electronic characteristics that are often challenging to determine experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for the geometry optimization and electronic structure analysis of heterocyclic compounds, including various indazole derivatives. This method is favored for its balance of computational cost and accuracy.

Ab Initio Methods for High-Level Electronic Structure Determination

While DFT is widely used, ab initio methods provide a higher level of theory for electronic structure determination, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) have been used to assess the stability of indazole tautomers. For the parent indazole, MP2/6-31G** calculations have indicated that the 1H-tautomer is more stable than the 2H tautomer by approximately 15 kJ·mol⁻¹. nih.gov Such high-level calculations are crucial for obtaining precise energy differences and understanding the electronic landscape of these molecules, which is essential for predicting their reactivity and spectroscopic behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For various indazole derivatives, DFT calculations have been employed to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net These analyses reveal how substituents, such as nitro and carboxylic acid groups, influence the electronic properties of the indazole core. The nitro group, being a strong electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO, potentially affecting the molecule's reactivity and its interactions with biological targets.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack.

For heterocyclic compounds, ESP mapping helps in understanding intermolecular interactions, such as hydrogen bonding. In the case of 3-nitro-1H-indazole-6-carboxylic acid, the ESP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen atoms of the indazole ring, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors.

Prediction of Spectroscopic Parameters

Computational methods are also instrumental in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of newly synthesized compounds.

GIAO-NMR Chemical Shift Calculations and Comparison with Experimental Data

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. When combined with DFT, the GIAO method can provide theoretical ¹H and ¹³C NMR spectra that are in good agreement with experimental data. nih.gov

For various nitro-indazole derivatives, GIAO calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to predict NMR chemical shifts. nih.gov These theoretical calculations provide a sound basis for the assignment of experimental NMR signals, which can be particularly useful for complex or novel molecular structures. A comparison between calculated and experimental chemical shifts can confirm the proposed structure and provide deeper insights into the electronic environment of the different nuclei within the molecule.

Vibrational Frequencies Prediction (IR, Raman)

The prediction of vibrational spectra, such as Infrared (IR) and Raman, is a cornerstone of computational chemistry, enabling the identification of functional groups and the characterization of molecular structure. These predictions are typically performed using Density Functional Theory (DFT) methods, which have been shown to provide a good balance between accuracy and computational cost.

For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the optimized molecular geometry and subsequently calculate the harmonic vibrational frequencies. nih.gov The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. researchgate.net

Key vibrational modes for this compound that would be analyzed include:

O-H Stretching: The carboxylic acid O-H stretch, typically a broad band in the IR spectrum.

C=O Stretching: The carbonyl stretch of the carboxylic acid, a strong, characteristic IR band.

N-O Stretching: The symmetric and asymmetric stretching vibrations of the nitro group (NO₂).

N-H Stretching: The stretching vibration of the N-H bond in the indazole ring.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) and pyrazole (B372694) rings of the indazole core.

A computational study on the similar compound 3-(4-methylphenyl)-6-nitro-1H-indazole confirmed that after DFT geometry optimization, harmonic vibrational frequency calculations can be performed to ensure the structure is a true energy minimum (indicated by the absence of imaginary frequencies). nih.gov The predicted wavenumbers and intensities for both IR and Raman spectra allow for a detailed assignment of the experimental bands, aiding in the structural confirmation of the molecule.

Table 1: Predicted Characteristic Vibrational Frequencies (Hypothetical Data) This table is illustrative and presents expected frequency ranges for the key functional groups based on general principles and data for similar compounds. Actual calculated values would be specific to the molecule's computed geometry.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| Carboxylic Acid | O-H stretch | ~3300-2500 | Strong, Broad | Weak |

| Carboxylic Acid | C=O stretch | ~1750-1700 | Strong | Medium |

| Nitro Group | Asymmetric NO₂ stretch | ~1560-1520 | Strong | Strong |

| Nitro Group | Symmetric NO₂ stretch | ~1350-1310 | Strong | Medium |

| Indazole Ring | N-H stretch | ~3400-3300 | Medium | Weak |

| Aromatic Rings | C=C stretch | ~1600-1450 | Medium-Strong | Strong |

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms.

The synthesis of nitroindazoles often involves steps like electrophilic nitration or diazotization followed by cyclization. nih.gov Theoretical calculations can model these synthetic routes to understand their feasibility and regioselectivity. By locating the transition state (TS) structures connecting reactants to products, the activation energy (energy barrier) for each step can be calculated.

A typical computational workflow involves:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are fully optimized.

Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to refine the energy profile of the reaction.

For the synthesis of this compound, theoretical studies could compare different nitration pathways on the indazole-6-carboxylic acid precursor to determine why nitration occurs at the 3-position. A study on the nitration of coumarin, for instance, used DFT to calculate the activation Gibbs free energies for the electrophilic attack on different aromatic positions, successfully predicting the major product isomer based on the lowest energy barrier. nih.gov Similar approaches could be applied here to rationalize the observed regioselectivity.

The indazole ring exhibits annular tautomerism, primarily existing in the 1H and 2H forms. The relative stability of these tautomers is crucial as it can affect the molecule's chemical reactivity and biological activity. researchgate.net

Quantum chemical calculations are highly effective for determining the relative energies of tautomers. Studies on the parent indazole molecule have shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form by approximately 15 kJ·mol⁻¹. nih.gov The presence of substituents, such as the nitro and carboxylic acid groups on this compound, will influence this energy difference. Theoretical analysis can precisely quantify this effect. For instance, in 3,5-disubstituted pyrazoles, it has been shown that the presence of a nitro group significantly favors one tautomeric form over the other in the crystal state. nih.gov

Computational investigations would involve optimizing the geometries of both the 1H- and 2H-tautomers of this compound and comparing their electronic energies, often including zero-point vibrational energy and thermal corrections to calculate the Gibbs free energy difference (ΔG). This allows for the prediction of the equilibrium population of each tautomer under given conditions.

Solvents can significantly alter the energetics of a reaction by differentially stabilizing the reactants, transition states, and products. nih.gov Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., Polarizable Continuum Model - PCM): The solvent is represented as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. miami.edu This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

For reactions involving the synthesis or tautomerism of this compound, which possesses polar functional groups, solvent effects are expected to be significant. DFT calculations incorporating a PCM can be used to compute the reaction energy profile in various solvents. Studies have shown that the relative stabilities of tautomers can change considerably when moving from the gas phase to a polar solvent. rsc.org Similarly, the energy barrier of a reaction can be lowered or raised depending on how the solvent stabilizes the transition state relative to the reactants. orientjchem.org A study on 3-methyl-6-nitroindazole demonstrated the importance of solvent-solute interactions in determining its solubility, which is directly related to the energetics of solvation. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into its dynamic properties, such as conformational flexibility and intermolecular interactions.

While the indazole core is a rigid bicyclic system, the carboxylic acid group at the 6-position has rotational freedom. The orientation of the -COOH group relative to the aromatic ring is an important conformational feature. MD simulations, using a classical force field, can be used to explore the conformational space of this compound in a non-biological context, such as in a solvent box or in the amorphous solid state.

The simulation would track the trajectory of each atom over time, allowing for the analysis of:

Torsional Angle Distributions: The dihedral angle defining the orientation of the carboxylic acid group can be monitored to identify the most stable (lowest energy) conformations and the energy barriers to rotation between them.

Intermolecular Interactions: In a simulated condensed phase, MD can reveal how molecules of this compound interact with each other, for example, through hydrogen bonding between the carboxylic acid and the indazole N-H or nitro groups, leading to the formation of dimers or larger aggregates.

Solvent Structuring: In solution, MD simulations can show how solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell.

While many MD studies focus on protein-ligand interactions, the underlying principles are broadly applicable to understanding the intrinsic flexibility and intermolecular interactions of any molecule in a given environment. nih.gov

Applications of 3 Nitro 1h Indazole 6 Carboxylic Acid in Organic Synthesis and Materials Science

As a Building Block for Complex Heterocyclic Systems

Heterocyclic compounds form the backbone of many pharmaceuticals, agrochemicals, and functional materials. The indazole nucleus itself is a well-established "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov The dual functionality of 3-nitro-1H-indazole-6-carboxylic acid allows it to serve as a foundational element for synthesizing more intricate heterocyclic frameworks.

The structure of this compound is well-suited for the construction of polycyclic fused heterocycles. The nitro group can be chemically reduced to form a primary amine, which can then participate in cyclization reactions with the carboxylic acid moiety (or its derivatives) to form additional rings. For instance, related dinitro-indazoles have been used as synthons to create tricyclic heteroaromatic systems. researchgate.net This reactivity suggests that this compound can be a key intermediate in pathways leading to novel polynuclear heterocyclic compounds, which are of interest for their potential electronic and biological properties.

The indazole ring system is a cornerstone in the development of a wide range of pharmacologically active agents. nih.gov The title compound acts as a versatile precursor for a variety of advanced heterocyclic derivatives. The carboxylic acid at the 6-position can be readily converted into amides, esters, or other functional groups, while the nitro group at the 3-position can be transformed into various other substituents.

This dual reactivity has been demonstrated in related compounds; for example, 3-chloro-6-nitro-1H-indazole has been successfully used to synthesize new heterocyclic systems through cycloaddition reactions. nih.gov Similarly, 5-nitro-1H-indazole has been derivatized to produce new sulfonamide and carbamate (B1207046) compounds with potential biological activities. These examples underscore the potential of this compound to be elaborated into a diverse library of complex molecules.

Below is a table illustrating potential synthetic transformations of this compound, highlighting its versatility as a precursor.

| Functional Group | Potential Reaction | Resulting Functionality | Potential Application |

| Carboxylic Acid | Amide Coupling | Amide | Bioactive molecule synthesis |

| Esterification | Ester | Intermediate for further synthesis | |

| Reduction | Alcohol | Building block for other derivatives | |

| Nitro Group | Reduction | Amine | Precursor for cyclization, diazotization |

| Nucleophilic Substitution | Various Substituents | Tuning electronic/steric properties |

Role in the Design of Functional Organic Materials

The unique electronic and structural characteristics of this compound make it an attractive candidate for the development of novel functional organic materials, from vibrant pigments to sophisticated catalytic systems and porous crystalline frameworks.

Nitro groups are powerful chromophores (color-bearing groups), and when attached to an aromatic system like indazole, they can impart significant color. Nitro and nitroso compounds have a long history in the dye industry. researchgate.net The extended π-conjugated system of the indazole ring, in conjunction with the electron-withdrawing nitro group, suggests that this compound and its derivatives could function as organic dyes. researchgate.net The optical properties, such as absorption and emission wavelengths, could be fine-tuned by chemically modifying the carboxylic acid group or by reacting the nitro group. This allows for the rational design of new colorants for applications in textiles, printing, and advanced materials.

Nitrogen-containing heterocycles and carboxylic acids are common motifs in ligands used for transition metal catalysis. nih.gov The this compound molecule contains both a pyrazole-type nitrogen atom and a carboxylate group, which can coordinate to a metal center in a bidentate (two-toothed) fashion. This chelation can form stable metal complexes. The strong electron-withdrawing nature of the nitro group would significantly influence the electronic properties of the ligand, thereby affecting the activity and selectivity of the metal catalyst it is bound to. Such ligands are instrumental in designing catalysts for a wide array of organic transformations.

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. ugr.esresearchgate.net These materials are noted for their potential applications in gas storage, separation, and luminescence. The parent molecule, 1H-indazole-6-carboxylic acid (without the nitro group), has been successfully used to synthesize CPs with zinc (Zn(II)) and cadmium (Cd(II)). ugr.esresearchgate.netmdpi.com

Research has shown that the reaction of 1H-indazole-6-carboxylic acid with zinc acetate (B1210297) yields a one-dimensional (1D) double-chain structure, while reaction with cadmium acetate produces a three-dimensional (3D) network. mdpi.com Both resulting polymers exhibit photoluminescence, a property driven by the indazole-based ligand. ugr.esresearchgate.netmdpi.com

The inclusion of a nitro group, as in this compound, would be expected to modify the properties of the resulting MOFs. The nitro group could alter the luminescent behavior of the material and introduce additional sites for hydrogen bonding, potentially influencing the final structure and stability of the framework. MOFs constructed with nitro-containing ligands are also being explored for applications such as the fluorescent sensing of explosives. nih.gov

A summary of the coordination polymers formed with the parent ligand, 1H-indazole-6-carboxylic acid, is presented below.

| Metal Ion | Resulting Compound Formula | Structural Dimensionality | Key Feature | Reference |

| Zn(II) | [Zn(L)(H₂O)]n | 1D Double Chain | Photoluminescent | mdpi.com |

| Cd(II) | [Cd₂(HL)₄]n | 3D Network | Photoluminescent | mdpi.com |

Potential in Agrochemical Intermediate Synthesis

There is no specific data available in scientific literature or patents describing the use or potential of this compound as an intermediate in the synthesis of agrochemicals.

Research into related isomers, however, suggests that the nitroindazole-carboxylic acid scaffold is of interest in the agricultural sector. For instance, the isomer 5-nitro-1H-indazole-3-carboxylic acid is noted for its role as a building block in the formulation of novel herbicides and pesticides. chemimpex.com Similarly, 6-Nitro-1H-indazole-3-carboxaldehyde , a related compound featuring an aldehyde instead of a carboxylic acid, is considered a compound of interest for agrochemical research. cymitquimica.com These examples highlight the potential of the broader chemical class, but specific studies on the 3-nitro-6-carboxylic acid isomer are absent.

Advanced Chemical Transformations and Reagent Development

Investigation in Green Chemistry Methodologies

No dedicated studies have been published on the application of green chemistry principles to the synthesis or transformation of this compound.

Green chemistry focuses on developing environmentally benign chemical processes. ethernet.edu.et General methodologies for the green synthesis of nitro-heteroaromatic compounds have been reported, such as the oxidation of nitrogen-rich heterocyclic amines using reagents like Oxone in water, which avoids harsh nitrating acids. scribd.com Other approaches include microwave-assisted synthesis and ultrasound-mediated reactions to enhance efficiency and reduce waste. nih.gov However, the application of these specific techniques to produce or modify this compound has not been documented.

Application in Flow Chemistry Systems

There are no reports in the scientific literature detailing the synthesis or use of this compound in flow chemistry systems.

Flow chemistry, or continuous flow processing, offers significant advantages in safety, efficiency, and scalability over traditional batch methods. mt.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including the general indazole scaffold. For example, methods for the continuous-flow synthesis of N-substituted indazoles from nitroaromatic imines have been developed. nih.gov Despite the growing interest in applying flow chemistry to the synthesis of active pharmaceutical ingredients and other fine chemicals, its specific application to this compound remains an unexplored area of research. researchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The current synthetic routes to nitro-indazoles often rely on traditional methods that can involve harsh reagents, multi-step processes, and the generation of significant waste. chemicalbook.com Future research must prioritize the development of more efficient, environmentally benign, and economically viable synthetic strategies.

Key Research Objectives: